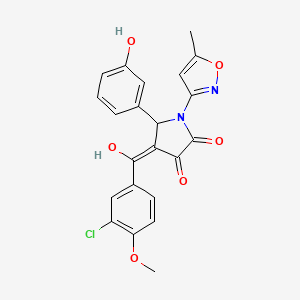![molecular formula C17H15N3O B6421486 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 477543-73-0](/img/structure/B6421486.png)
2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide, commonly known as 2-Phenylethylbenzodiazepine (2-PEB), is a synthetic compound first reported in the literature in 2002. It is a member of the benzodiazepine class of compounds and has been studied extensively in the laboratory as a potential therapeutic agent. 2-PEB has been found to have a wide range of biological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and analgesic effects. It has also been studied as a potential therapeutic agent for a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
作用機序
The exact mechanism of action of 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide is not fully understood. However, it is thought to act as a partial agonist at the GABAA receptor, which is involved in the regulation of anxiety and other neurological disorders. It is also thought to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide has been found to have a wide range of biochemical and physiological effects. It has been found to have anxiolytic, anticonvulsant, anti-inflammatory, and analgesic effects. It has also been found to have neuroprotective effects, as it has been found to protect neurons from damage caused by oxidative stress. In addition, it has been found to have anti-cancer effects, as it has been found to inhibit the growth of several types of cancer cells in vitro.
実験室実験の利点と制限
The main advantage of using 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide in laboratory experiments is that it is relatively easy to synthesize, and it is relatively inexpensive. It also has a wide range of biological activities, making it a useful compound for studying a variety of biological processes. The main limitation of using 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide in laboratory experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
The potential therapeutic applications of 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide are vast, and further research is needed to fully understand its mechanism of action and its potential therapeutic effects. Possible future directions for research include exploring its potential as a therapeutic agent for neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and stroke; exploring its potential as an anti-cancer agent; and exploring its potential as an anxiolytic, anticonvulsant, anti-inflammatory, and analgesic agent. Additionally, further research is needed to explore the potential toxicological effects of 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide, as well as its potential side effects.
合成法
2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide can be synthesized in a variety of ways. The most common method is by the reaction of 2-phenylethyl chloroformate and 1H-1,3-benzodiazol-1-yl acetamide in the presence of a base. This reaction yields a mixture of 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide and 1H-1,3-benzodiazol-1-yl acetamide, which can be separated by chromatography. Other methods of synthesis include the reaction of 2-phenylethyl bromide and 1H-1,3-benzodiazol-1-yl acetamide in the presence of a base, and the reaction of 2-phenylethyl iodide and 1H-1,3-benzodiazol-1-yl acetamide in the presence of a base.
科学的研究の応用
2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide has been studied extensively in the laboratory as a potential therapeutic agent. It has been found to have a wide range of biological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and analgesic effects. It has also been studied as a potential therapeutic agent for a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. In addition, 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide has been studied as a potential anti-cancer agent, as it has been found to inhibit the growth of several types of cancer cells in vitro.
特性
IUPAC Name |
2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-16(21)12-20-15-9-5-4-8-14(15)19-17(20)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H2,18,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAQLNQGGKYRAV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N6-(3-ethoxypropyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421417.png)
![N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421423.png)
![N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421437.png)
![N4-(3-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421454.png)
![N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421462.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421470.png)

![N-[(furan-2-yl)methyl]-2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B6421485.png)

![methyl 4-({7-hydroxy-2-methyl-4-oxo-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6421510.png)
![2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6421512.png)
![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6421519.png)
![7-methyl-2H,3H-furo[2,3-b]quinoline](/img/structure/B6421527.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421531.png)